

# Technical Monograph: Di(alpha-phenylethyl) Sulfide

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## Compound of Interest

Compound Name: *Di(alpha-phenylethyl) Sulfide*

CAS No.: 838-59-5

Cat. No.: B1584199

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## Molecular Architecture, Stereochemical Dynamics, and Synthetic Utility[1]

### Executive Summary

**Di(alpha-phenylethyl) sulfide** (CAS: 838-59-5), also known as bis(1-phenylethyl) sulfide, represents a critical model system in organosulfur chemistry.[1][2] For drug development professionals, this molecule serves as a paradigmatic substrate for understanding chiral sulfur oxidation, metabolic profiling (FMO/CYP450 pathways), and stereoselective ligand design.[1] Its structure—comprising two chiral benzylic centers bridged by a divalent sulfur atom—creates a unique stereochemical landscape involving meso and racemic diastereomers.[1][2] This guide dissects its molecular structure, synthetic pathways, and reactivity, providing actionable protocols for its use as a chemical probe.[1][2]

### Molecular Architecture & Stereochemistry[1][2]

The core structure of **di(alpha-phenylethyl) sulfide** consists of a central sulfur atom bonded to two 1-phenylethyl groups.[2] The presence of a chiral center at each

-carbon (

) generates stereochemical complexity that is fundamental to its application.[1][2]

## 1.1 Structural Connectivity[1][2][3]

- Formula:
- Molecular Weight: 242.38 g/mol [1][2][4][5][6]
- Key Features: Two bulky phenyl rings and two methyl groups create significant steric hindrance around the sulfur atom, influencing nucleophilicity and oxidation kinetics.[1][2]

## 1.2 Stereoisomerism

The molecule possesses two equivalent chiral centers.[1][2] According to the

rule (modified for symmetry), three distinct stereoisomers exist:

- Racemic Pair (   
-pair): The   
  
and   
  
enantiomers.[1] These are chiral and optically active (if resolved).[1][2][7]
- Meso Compound: The   
  
isomer.[1][2][3] Due to the internal plane of symmetry, this isomer is achiral and optically inactive.[1][2]

Implication for Analysis: In achiral environments (e.g., standard NMR solvents), the meso and racemic forms behave as diastereomers.[1] They exhibit distinct physical properties (boiling points, varying by ~1-2°C) and distinct NMR spectral signatures (magnetic non-equivalence).[1][2]

## 1.3 Conformational Analysis

The

bond angle is typically

, creating a bent geometry.[1][2] The bulky 1-phenylethyl groups adopt conformations to minimize syn-pentane interactions between the methyl and phenyl groups.[2] In the meso form, the anti-periplanar conformation is often favored to maximize distance between the large phenyl rings.[1][2]

## Synthesis & Purification Protocols

The synthesis of **di(alpha-phenylethyl) sulfide** is a classic example of nucleophilic substitution at a benzylic center.[1] The choice of reagents dictates the stereochemical outcome.[1][2]

### 2.1 Reaction Mechanism:

**VS.**

The reaction of 1-phenylethyl bromide with sulfide anion (

) is sensitive to conditions:

- Pathway: Favored in polar aprotic solvents with high nucleophile concentration.[1][2] Leads to inversion of configuration.[1][2]
- Pathway: Favored in protic solvents.[1][2] The stable benzylic carbocation intermediate leads to racemization (scrambling), producing a statistical mixture of meso and racemic isomers.[1]

### 2.2 Protocol: General Synthesis (Statistical Mixture)

This protocol yields a mixture of meso and racemic isomers, suitable for subsequent separation or bulk use.[1]

Reagents:

- 1-Phenylethyl bromide (1-Bromoethylbenzene)[1][2]
- Sodium Sulfide nonahydrate ( ) [1]
- Ethanol (95%)[1][3]

- Water[1][2]

#### Step-by-Step Methodology:

- Preparation: Dissolve

(1.1 eq) in a minimal volume of water/ethanol (1:4 v/v).

- Addition: Add 1-phenylethyl bromide (2.0 eq) dropwise at room temperature. The reaction is exothermic; maintain temperature

to minimize elimination side-products (styrene).[1][2]

- Reflux: Heat the mixture to reflux (

) for 4-6 hours.

- Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (

).[1][2]

- Washing: Wash combined organics with water and brine.[1][2] Dry over anhydrous

. [1][2]

- Purification: Concentrate in vacuo. The crude oil contains meso/racemic sulfide and traces of styrene.[1][2] Purify via vacuum distillation (bp ~150-155°C @ 5 mmHg) or flash chromatography (Hexanes/EtOAc 98:2).[1][2]

Yield: Typically 75-85%. [2][3]

## Physicochemical Characterization

Trustworthy identification relies on distinguishing the diastereomers via NMR.[1][2]

### 3.1 Nuclear Magnetic Resonance (NMR)

The meso and racemic forms are diastereomeric, leading to distinct chemical shifts.[1]

Nucleus	Signal	Multiplicity	Diagnostic Feature
NMR	Methyl ( )	Doublet	Two distinct doublets are often observed for the mixture (e.g., 1.58 vs 1.60 ppm).[1][2]
	Methine ( )	Two overlapping quartets ( )	
		~3.8 ppm).[1][2]	
Aromatic	Multiplet	Complex region ( )	
		7.1-7.4 ppm).[1][2]	
NMR	Methyl Carbon	Singlet	Distinct peaks for meso/racemic forms ( )
			~22 ppm).[1][2]
Methine Carbon	Singlet	Distinct peaks ( )	
		~45 ppm).[1][2]	

Self-Validating Check: If the integral ratio of the two methyl doublets is 1:1, the synthesis proceeded via a full

racemization pathway.[1] Deviation implies partial stereocontrol (

).[1][2]

### 3.2 Mass Spectrometry (MS)

- Molecular Ion (

): m/z 242[1]

- Base Peak: m/z 105 (

, phenylethyl cation).[1][2]

- Fragmentation: Loss of one phenylethyl group ( ) to give m/z 137.<sup>[1]</sup><sup>[2]</sup>

## Reactivity: The Drug Development Context (Oxidation)

### [1]

The most critical application of **di(alpha-phenylethyl) sulfide** in pharmaceutical research is as a probe for oxidative enzymes (e.g., Flavin-containing Monooxygenases - FMOs).<sup>[1]</sup><sup>[2]</sup>

### 4.1 Sulfide to Sulfoxide Transformation

Oxidation converts the sulfide (

) to a sulfoxide (

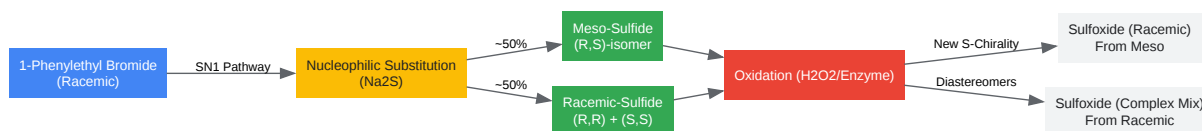
).<sup>[1]</sup><sup>[2]</sup>

- New Chiral Center: The sulfur atom becomes a stereogenic center upon oxidation.<sup>[1]</sup><sup>[2]</sup>
- Complexity:
  - Oxidation of Meso ( ) sulfide  
Produces a racemic pair of sulfoxides (enantiomers).<sup>[1]</sup>
  - Oxidation of Racemic ( ) sulfide  
Produces two diastereomeric sulfoxide pairs.<sup>[1]</sup>

This reaction is used to map the steric constraints of an enzyme's active site.<sup>[1]</sup><sup>[2]</sup> If an enzyme selectively oxidizes one sulfide enantiomer over the other, or produces a specific sulfoxide diastereomer, it reveals the chiral topography of the binding pocket.<sup>[1]</sup><sup>[2]</sup>

### 4.2 Visualization of Pathways

The following diagram illustrates the synthesis and subsequent oxidative divergence.



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Figure 1: Synthetic pathway and oxidative divergence of **Di(alpha-phenylethyl) sulfide**.<sup>[1][2]</sup>

## Experimental Protocol: Selective Oxidation (Model)

This protocol demonstrates the chemical oxidation to sulfoxide, serving as a baseline control for enzymatic studies.<sup>[1][2]</sup>

Reagents:

- **Di(alpha-phenylethyl) sulfide** (Mixed isomers)<sup>[1][6]</sup>
- Sodium Periodate (  
  
)<sup>[1]</sup>
- Methanol/Water (1:1)<sup>[1]</sup>

Methodology:

- Dissolution: Dissolve sulfide (1.0 mmol) in 10 mL MeOH.
- Oxidant Prep: Dissolve  
  
(1.1 mmol) in 10 mL water.
- Reaction: Add oxidant solution dropwise to the sulfide at  
  
. Stir for 12 hours, allowing to warm to room temperature.
  - Note:

is preferred over

to prevent over-oxidation to the sulfone (

).<sup>[2]</sup>

- Workup: Filter precipitate ( <sup>[1]</sup><sup>[2]</sup> ).<sup>[1]</sup><sup>[2]</sup> Extract filtrate with <sup>[1]</sup><sup>[2]</sup> .<sup>[1]</sup><sup>[2]</sup>
- Analysis: Analyze via HPLC on a chiral stationary phase (e.g., Chiralcel OD-H) to determine the diastereomeric ratio (dr) compared to the starting material.

## References

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  - URL:<sup>[1]</sup><sup>[2]</sup>
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  - Source: ChemicalBook / CAS Data.<sup>[1]</sup><sup>[2]</sup>
  - URL:<sup>[1]</sup>
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  - Source: National Institutes of Health (PubChem) - Related Disulfide Oxidation Studies.<sup>[2]</sup>
  - URL:<sup>[1]</sup>
- Chiral Ligands in Asymmetric Synthesis.
  - Source: ResearchGate (Mastranzo et al., Tetrahedron).<sup>[1]</sup><sup>[2]</sup>
  - URL:<sup>[1]</sup>

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